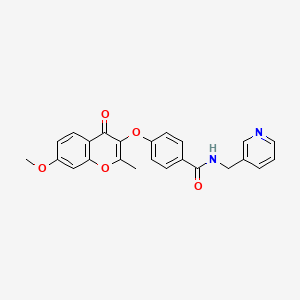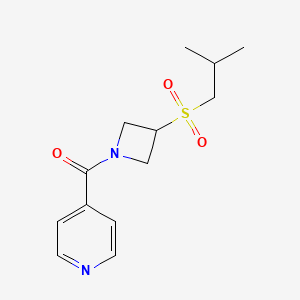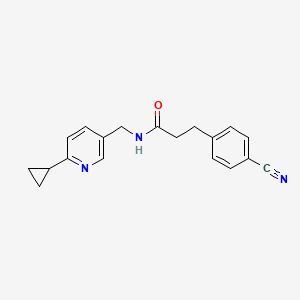![molecular formula C22H15ClN4O3S2 B2686964 3-(4-Chlorophenyl)-1-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1251586-49-8](/img/no-structure.png)
3-(4-Chlorophenyl)-1-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The presence of the thieno[3,2-d]pyrimidine-2,4-dione and 1,2,4-oxadiazole rings suggests that the compound could have interesting electronic properties .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the reaction conditions and the other reactants present. The chlorine atom on one of the phenyl rings could potentially be replaced by other groups in a nucleophilic aromatic substitution reaction. The oxadiazole ring might be able to participate in cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic rings would likely make the compound relatively nonpolar and insoluble in water. The compound could potentially have interesting optical and electronic properties due to the conjugated system of pi electrons .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
The synthesis of thieno[2,3-d]pyrimidine compounds, including those similar in structure to 3-(4-Chlorophenyl)-1-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione, has been reported with the aim of producing biologically active compounds. These compounds have shown high biological activities, acting as inhibitors of adenosine kinase, platelet aggregation, antilukemia, and anticancer activities (El-Gazzar, Hussein, & Aly, 2006).
Antimicrobial Applications
Substituted thienopyrimidines have been synthesized and evaluated for their antibacterial properties. The development of such compounds is driven by the need for new antimicrobials due to the increasing resistance to existing antibiotics (More, Chandra, Nargund, & Nargund, 2013).
Antifolate Inhibitors
2-Amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines, which share a core structure with the compound of interest, have been synthesized as potential inhibitors of thymidylate synthase (TS). These compounds have been explored for their antitumor and antibacterial properties, indicating the broader therapeutic potential of the thienopyrimidine family (Gangjee et al., 1996).
Antiviral and Cytostatic Profiling
Thieno-fused 7-deazapurine ribonucleosides, structurally related to the compound , have demonstrated cytostatic and antiviral activities. These findings highlight the compound's potential in developing treatments against viral infections and cancer (Tichy et al., 2017).
Fluorescence Properties
The synthesis and solid-state fluorescence properties of novel 2-aminobenzo[4,5]thieno[3,2-d]pyrimidine 5,5-dioxides have been explored, demonstrating potential applications in materials science for the development of new fluorescent materials (Yokota et al., 2012).
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-Chlorophenyl)-1-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione' involves the synthesis of the thieno[3,2-d]pyrimidine-2,4-dione core followed by the attachment of the 3-(4-Chlorophenyl)-1-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl] group to the core. The synthesis of the thieno[3,2-d]pyrimidine-2,4-dione core involves the condensation of 2-aminothiophene-3-carboxylic acid with ethyl acetoacetate followed by cyclization and further reactions to form the core. The attachment of the 3-(4-Chlorophenyl)-1-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl] group involves the reaction of the core with appropriate reagents.", "Starting Materials": [ "2-aminothiophene-3-carboxylic acid", "ethyl acetoacetate", "4-chlorobenzaldehyde", "4-methylthiophenyl hydrazine", "thionyl chloride", "sodium azide", "sodium hydride", "methyl iodide", "2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester" ], "Reaction": [ "Condensation of 2-aminothiophene-3-carboxylic acid with ethyl acetoacetate in the presence of acetic anhydride and catalytic amount of piperidine to form ethyl 2-(thiophen-2-yl)-4-oxobutanoate", "Cyclization of ethyl 2-(thiophen-2-yl)-4-oxobutanoate with thionyl chloride to form ethyl 2-(2-chlorothieno[3,2-d]pyrimidin-4-yl)-4-oxobutanoate", "Reaction of ethyl 2-(2-chlorothieno[3,2-d]pyrimidin-4-yl)-4-oxobutanoate with sodium azide in the presence of sodium hydride to form ethyl 2-(2-azidothieno[3,2-d]pyrimidin-4-yl)-4-oxobutanoate", "Reduction of ethyl 2-(2-azidothieno[3,2-d]pyrimidin-4-yl)-4-oxobutanoate with palladium on carbon in the presence of hydrogen to form ethyl 2-(2-aminothieno[3,2-d]pyrimidin-4-yl)-4-oxobutanoate", "Reaction of ethyl 2-(2-aminothieno[3,2-d]pyrimidin-4-yl)-4-oxobutanoate with 4-chlorobenzaldehyde and 4-methylthiophenyl hydrazine in the presence of acetic acid to form 3-(4-Chlorophenyl)-1-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione", "Conversion of ethyl 2-(2-aminothieno[3,2-d]pyrimidin-4-yl)-4-oxobutanoate to 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester by reaction with methyl iodide and sodium hydride" ] } | |
CAS-Nummer |
1251586-49-8 |
Produktname |
3-(4-Chlorophenyl)-1-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
Molekularformel |
C22H15ClN4O3S2 |
Molekulargewicht |
482.96 |
IUPAC-Name |
3-(4-chlorophenyl)-1-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H15ClN4O3S2/c1-31-16-8-2-13(3-9-16)20-24-18(30-25-20)12-26-17-10-11-32-19(17)21(28)27(22(26)29)15-6-4-14(23)5-7-15/h2-11H,12H2,1H3 |
InChI-Schlüssel |
QSKICEHKSQAJNQ-UHFFFAOYSA-N |
SMILES |
CSC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=C(C=C5)Cl)SC=C4 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3,4-Dimethoxyphenyl)-2-((3,4-dimethoxyphenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2686881.png)

![Methyl 3-methoxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2686888.png)

![N-[[5-methylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2686893.png)

![5-[[4-(3-Chlorophenyl)piperazin-1-yl]-thiophen-2-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2686897.png)

![1-(2,4-dimethoxyphenyl)-6,8-dimethoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline](/img/structure/B2686899.png)


![1,9-dimethyl-2-(4-methylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2686902.png)

